1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrimidine family
Preparation Methods
The synthesis of 1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a neuroprotective and anti-inflammatory agent. Its derivatives have shown promising activity against various neurodegenerative diseases.
Cancer Research: The compound has been evaluated as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which is involved in DNA repair mechanisms.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death. Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can be compared with other pyrimidine derivatives such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its trifluoromethyl and methoxy substituents, which enhance its pharmacological properties and make it a versatile candidate for various applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5,7-dimethyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3/c1-14-11-15(2)28-21-20(14)22(31)29(13-16-7-6-8-17(12-16)24(25,26)27)23(32)30(21)18-9-4-5-10-19(18)33-3/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUGPYRYDOSRAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC4=CC(=CC=C4)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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